molecular formula C₂₂H₁₆D₃N₃O₄ B1147181 ent-Tadalafil-d3 CAS No. 1329568-92-4

ent-Tadalafil-d3

Cat. No.: B1147181
CAS No.: 1329568-92-4
M. Wt: 392.42
InChI Key:
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Description

ent-Tadalafil-d3 is a deuterated form of tadalafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of tadalafil. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that helps in tracing and analyzing the compound’s behavior in biological systems .

Scientific Research Applications

ent-Tadalafil-d3 has several scientific research applications, including:

Mechanism of Action

While specific information on the mechanism of action of ent-Tadalafil-d3 is not available, it’s worth noting that Tadalafil, the parent compound, is a phosphodiesterase type 5 (PDE5) inhibitor . PDE5 inhibitors are considered the first-line treatment in patients with erectile dysfunction due to their safety and efficacy profile .

Safety and Hazards

When handling ent-Tadalafil-d3, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, personnel should be evacuated to safe areas .

Biochemical Analysis

Biochemical Properties

ent-Tadalafil-d3 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By inhibiting PDE5, this compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In endothelial cells, it promotes vasodilation by increasing cGMP levels, which in turn relaxes smooth muscle cells. In neuronal cells, this compound may influence neurotransmitter release and synaptic plasticity by modulating cGMP-dependent signaling pathways. Furthermore, this compound can impact gene expression by altering the activity of transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PDE5, leading to enzyme inhibition. This inhibition prevents the breakdown of cGMP, resulting in elevated cGMP levels and subsequent vasodilation. Additionally, this compound may interact with other biomolecules, such as kinases and phosphatases, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, ensuring consistent results in in vitro and in vivo experiments. Over extended periods, this compound may exhibit sustained effects on cellular processes, including prolonged vasodilation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit PDE5 and promote vasodilation without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, such as hypotension and gastrointestinal disturbances. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired pharmacological response. Careful dosage optimization is essential to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of active or inactive metabolites, influencing the overall pharmacokinetic profile of this compound. Additionally, this compound may affect metabolic flux and metabolite levels, further modulating cellular responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the vascular endothelium and smooth muscle cells. The transport and distribution of this compound are critical for its pharmacological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function. The subcellular localization of this compound can impact its activity and interactions with other biomolecules, further modulating cellular responses .

Preparation Methods

The synthesis of ent-Tadalafil-d3 involves several steps, starting with the preparation of the deuterated starting materials. The key steps include:

    Deuteration of Starting Materials: The initial step involves the deuteration of specific starting materials to introduce deuterium atoms.

    Cyclization Reaction: The deuterated intermediates undergo a cyclization reaction to form the core structure of tadalafil.

    Final Deuteration:

Industrial production methods for this compound are similar to those used for tadalafil, with additional steps to ensure the incorporation of deuterium atoms. These methods include:

Chemical Reactions Analysis

ent-Tadalafil-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert this compound to its reduced forms. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

    Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to form corresponding hydrolysis products.

Comparison with Similar Compounds

ent-Tadalafil-d3 is compared with other PDE5 inhibitors, such as:

    Sildenafil: Another PDE5 inhibitor used to treat erectile dysfunction. It has a shorter half-life compared to tadalafil.

    Vardenafil: Similar to sildenafil, vardenafil is used for erectile dysfunction but has a different pharmacokinetic profile.

    Avanafil: A newer PDE5 inhibitor with a rapid onset of action .

The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ent-Tadalafil-d3 involves the modification of the existing synthesis pathway for Tadalafil, which is a PDE5 inhibitor used for the treatment of erectile dysfunction. The modification involves the incorporation of deuterium atoms at specific positions in the molecule to create the deuterated form of Tadalafil, ent-Tadalafil-d3. This modification can be achieved through the use of deuterated starting materials and specific reaction conditions that favor the incorporation of deuterium atoms at the desired positions in the molecule.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated ethyl acetoacetate", "Deuterated methylamine", "Deuterated piperazine", "Deuterated 2-chloro-4-(dimethylamino)-5-nitropyrimidine" ], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde and deuterated ethyl acetoacetate to form deuterated 1-(2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-2-deoxy-D-glucose", "Step 2: Reduction of the nitro group in deuterated 2-chloro-4-(dimethylamino)-5-nitropyrimidine using deuterated methylamine to form deuterated 2-chloro-4-(dimethylamino)-5-amino-pyrimidine", "Step 3: Coupling of deuterated 1-(2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-2-deoxy-D-glucose and deuterated 2-chloro-4-(dimethylamino)-5-amino-pyrimidine using deuterated piperazine to form ent-Tadalafil-d3" ] }

CAS No.

1329568-92-4

Molecular Formula

C₂₂H₁₆D₃N₃O₄

Molecular Weight

392.42

Synonyms

(6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione;  L-Tadalafil-d3;  L-Tildenafil-d3; 

Origin of Product

United States

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